![molecular formula C25H21FN2O4S B2415177 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866808-66-4](/img/structure/B2415177.png)
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Description
The compound “2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” is a quinoline derivative . It has a molecular formula of C25H21FN2O4S. This compound is part of a larger family of nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .
Scientific Research Applications
- The compound’s unique structure, featuring a quinoline ring and a sulfonyl group, makes it an interesting candidate for C-H activation reactions. Researchers have explored its potential as a catalyst or ligand in transition-metal-mediated C-H functionalization reactions. These reactions allow the direct functionalization of C-H bonds, which are typically unreactive, leading to the synthesis of complex organic molecules .
- The compound’s aryl sulfone moiety (sulfonyl group) can serve as a versatile handle for Suzuki-Miyaura cross-coupling reactions. By coupling it with various aryl or heteroaryl boronic acids, researchers can access diverse biaryl compounds. These reactions are valuable in medicinal chemistry, materials science, and natural product synthesis .
- The compound’s trifluoromethyl-substituted quinoline ring can be modified to create novel phosphine ligands. For instance, “Tris(4-fluorophenyl)phosphine” (CAS RN: 18437-78-0) is a derivative of this compound. Phosphine ligands play a crucial role in transition-metal-catalyzed reactions, such as Heck, Stille, and Buchwald-Hartwig couplings .
- Researchers have explored the compound’s potential as an organocatalyst. Its unique combination of a quinoline scaffold and a sulfonyl group may enable it to participate in asymmetric transformations or other catalytic processes. Organocatalysis is an essential field for green and sustainable synthesis .
- The compound’s structural features suggest potential biological activity. Researchers have investigated its interactions with enzymes, receptors, or other biomolecules. It may exhibit antimicrobial, antitumor, or anti-inflammatory properties. Medicinal chemists explore its derivatives for drug discovery .
- The compound’s π-conjugated system (quinoline ring) and electron-withdrawing sulfonyl group make it interesting for materials science. It could serve as a building block for organic semiconductors, OLEDs (organic light-emitting diodes), or other optoelectronic devices. Researchers study its photophysical properties and charge transport behavior .
C-H Activation Reactions
Suzuki-Miyaura Cross-Coupling Reactions
Phosphine Ligand Synthesis
Organocatalysis
Biological Activity and Medicinal Chemistry
Materials Science and Optoelectronics
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPKFJBMAXROE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
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